molecular formula CH4NO2S- B12445167 N-methylsulfonamide

N-methylsulfonamide

Cat. No.: B12445167
M. Wt: 94.12 g/mol
InChI Key: DTROKHRAOPILNQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylsulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a methyl group. The general formula for this compound is CH₃SO₂NH₂. This compound is part of a broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylsulfonamide can be synthesized through the direct reaction of methylamine with sulfur dioxide and an oxidizing agent. One common method involves the reaction of methylamine with chlorosulfonic acid, followed by neutralization with a base to yield this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-methylsulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides or thiolates are typically employed under basic conditions.

Major Products Formed:

    Oxidation: Methylsulfonic acid.

    Reduction: Methylamine.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-methylsulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are explored for their therapeutic potential in treating diseases such as bacterial infections and cancer.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methylsulfonamide and its derivatives often involves the inhibition of specific enzymes or the disruption of cellular processes. For example, in antimicrobial applications, sulfonamide derivatives inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

    Sulfonamides: General class of compounds containing the sulfonamide group.

    Sulfinamides: Compounds with a sulfinamide group (R-SO-NH₂).

    Sulfenamides: Compounds with a sulfenamide group (R-S-NH₂).

Comparison: N-methylsulfonamide is unique due to its specific structure and reactivity. Compared to sulfinamides and sulfenamides, this compound is more stable and less reactive, making it suitable for applications requiring stable sulfonamide functionality. Its methyl group also imparts distinct chemical properties that differentiate it from other sulfonamides.

Properties

Molecular Formula

CH4NO2S-

Molecular Weight

94.12 g/mol

IUPAC Name

(sulfinatoamino)methane

InChI

InChI=1S/CH5NO2S/c1-2-5(3)4/h2H,1H3,(H,3,4)/p-1

InChI Key

DTROKHRAOPILNQ-UHFFFAOYSA-M

Canonical SMILES

CNS(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.